molecular formula C₄H₃D₃N₂S B1140477 Methimazole-d3 CAS No. 1160932-07-9

Methimazole-d3

Cat. No. B1140477
CAS RN: 1160932-07-9
M. Wt: 117.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methimazole-d3 is a deuterium-labeled version of Methimazole . Methimazole is an antithyroid agent used for the treatment of hyperthyroidism in humans and animals . It’s intended for use as an internal standard for the quantification of methimazole by GC- or LC-MS .


Synthesis Analysis

Methimazole-d3 is a substrate for thyroid peroxidase that traps oxidized iodide, preventing its use by thyroglobulin for thyroid hormone synthesis .


Molecular Structure Analysis

The molecular weight of Methimazole-d3 is 117.19, and its formula is C4H3D3N2S . It appears as a solid white to off-white color .


Chemical Reactions Analysis

Methimazole-d3 has been studied at different levels of density functional theory with the three nucleic acid bases of single ring based on pyrimidine (uracil, thymine, and cytosine) . The interaction energies of the optimized structures of all three set of complexes were computed using M062X/AUG–cc–pVDZ computational level .


Physical And Chemical Properties Analysis

Methimazole-d3 is a white crystalline solid . It has a molecular weight of 117.184 and a chemical formula of C4H3D3N2S .

Scientific Research Applications

Treatment of Autoimmune Thyroid Disorders

Methimazole-d3 is used in the treatment of autoimmune thyroid disorders such as Hashimoto’s disease and Grave’s disease . In a study by Sheriba et al., patients with Grave’s disease were given 30 mg of methimazole daily . The study found that vitamin D deficiency is correlated with a higher titer of anti-TPO antibodies and with thyroid volume, and supplementation was associated with reduction of antibodies in some studies .

Treatment of Diabetes Mellitus

Methimazole-d3 has been implicated in the treatment of diabetes mellitus . In diabetes mellitus type 2 patients, supplementation led to some improvement of the HOMA-IR index and HbA1c .

Treatment of Obesity

Methimazole-d3 is also used in the treatment of obesity . However, data from literature do not report significant beneficial findings .

4. Treatment of Graves’ Disease in Children and Adolescents Methimazole-d3 is used in the treatment of Graves’ disease in children and adolescents . A study found that lower doses of methimazole (0.3–0.5 mg/kg/day) are suitable for mild Graves’ disease (GD), and higher doses of methimazole (0.6–0.8 mg/kg/day) are advisable for moderate or severe GD .

Electrochemical Detection

Methimazole-d3 has been used in electrochemical studies . Au/XC-72 nanoparticles prepared via microwave-assisted polyol processes were used as the active materials for methimazole detection . The Au/XC-72 modified electrode shows an excellent catalytic activity toward oxidation of methimazole .

Mechanism of Action

Target of Action

Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, Methimazole-d3 leads to a reduction in thyroid hormone synthesis .

Mode of Action

Methimazole-d3’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which methimazole-d3 inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . Methimazole-d3 inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .

Biochemical Pathways

Methimazole-d3 affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to Methimazole-d3-induced hepatotoxicity .

Pharmacokinetics

Methimazole-d3 is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . Methimazole-d3 is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .

Result of Action

The primary result of Methimazole-d3’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .

Safety and Hazards

Methimazole-d3 may be harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation and is suspected of damaging fertility or the unborn child .

Future Directions

While Methimazole-d3 is primarily used for the treatment of hyperthyroidism, research is ongoing to understand its interactions with other substances and its potential uses. For instance, studies have been conducted to understand the interaction of Methimazole-d3 with vitamin D3 , and its effect when used in combination with selenium and vitamin D in treating Graves’ disease .

properties

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methimazole-d3

CAS RN

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole-d3
Reactant of Route 2
Reactant of Route 2
Methimazole-d3
Reactant of Route 3
Reactant of Route 3
Methimazole-d3
Reactant of Route 4
Methimazole-d3
Reactant of Route 5
Methimazole-d3
Reactant of Route 6
Methimazole-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.